CAY10499 mechanism of action
CAY10499 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of CAY10499
Executive Summary
CAY10499 is a potent, non-selective lipase inhibitor utilized in biochemical research to probe the roles of various lipolytic enzymes in cellular signaling and metabolism.[1][2] It is characterized as a carbamate-based compound that demonstrates irreversible inhibitory activity against several key enzymes involved in lipid metabolism, most notably monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[2][3] Its broad-spectrum activity also extends to other lipases, including hormone-sensitive lipase (HSL).[1][4] This inhibitory profile makes CAY10499 a valuable tool for studying the endocannabinoid system and other lipid-mediated pathways.[5][6] Furthermore, CAY10499 has demonstrated anti-proliferative effects on various cancer cell lines.[1] This guide provides a detailed overview of its mechanism of action, inhibitory profile, relevant signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism of Action
CAY10499 functions as a covalent, irreversible inhibitor of multiple lipases.[3] The primary mechanism involves the interaction of its active moiety with the target enzyme.
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Active Moiety : Research suggests that the inhibitory activity of CAY10499 is conferred by the 5-methoxy-1,3,4-oxadiazol-2(3H)-one group, rather than the carbamate portion of the molecule.[3][6]
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Irreversible Inhibition : The interaction between CAY10499 and its target enzymes is not easily reversible. Studies on MAGL have shown that pre-incubation of the enzyme with CAY10499 in the absence of a substrate leads to increased inhibition.[6] This time-dependent increase in inhibition is a characteristic feature of irreversible inhibitors. The inhibition of MAGL by CAY10499 cannot be overcome by increasing the concentration of the substrate.[6] Instead, in the presence of the inhibitor, the maximal reaction velocity (Vmax) of the enzyme decreases while the Michaelis constant (Km) increases.[6]
Quantitative Inhibitory Profile
CAY10499 exhibits a broad inhibitory spectrum against several lipases. The following tables summarize its potency, expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and percentage inhibition at a given concentration.
Table 1: Inhibitory Activity of CAY10499 against Lipolytic Enzymes
| Target Enzyme | Species | IC50 Value | Source |
| Monoacylglycerol Lipase (MAGL) | Human, recombinant | 144 nM | [1][2] |
| Hormone-Sensitive Lipase (HSL) | Human, recombinant | 90 nM | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Human, recombinant | 14 nM[1][2], 76 nM[6] | [1][2][6] |
Table 2: Additional Lipase Inhibition by CAY10499
| Target Enzyme | Inhibition at 5 µM | Source |
| Adipose Triglyceride Lipase (ATGL) | 95% | [1] |
| Diacylglycerol Lipase α (DAGLα) | 60% | [1] |
| α/β-Hydrolase Domain 6 (ABHD6) | 90% | [1] |
| Carboxylesterase 1 (CES1) | 95% | [1] |
Table 3: Anti-proliferative Activity of CAY10499 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Source |
| MCF-7 | Breast Cancer | 4.2 µM | [1] |
| MDA-MB-231 | Breast Cancer | 46 µM | [1] |
| COV318 | Ovarian Cancer | 106.7 µM | [1] |
| OVCAR-3 | Ovarian Cancer | 79.8 µM | [1] |
Affected Signaling Pathways
By inhibiting multiple lipases, CAY10499 perturbs key lipid signaling pathways, most notably the endocannabinoid system, which regulates numerous physiological processes.[5][6]
Endocannabinoid Signaling
The primary role of MAGL and FAAH is the degradation of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively.[3][5] By inhibiting these enzymes, CAY10499 prevents the breakdown of these signaling lipids, leading to their accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2).
Caption: CAY10499 inhibits MAGL and FAAH, preventing 2-AG and AEA degradation.
General Lipolysis
CAY10499 also inhibits HSL and ATGL, key enzymes in the breakdown of triglycerides stored in lipid droplets. This pathway mobilizes fatty acids for energy or for use as building blocks for other lipids. Inhibition of this process can have significant effects on cellular energy homeostasis.
Experimental Protocols
The characterization of CAY10499 as a lipase inhibitor has been facilitated by specific enzyme assays. A common method for assessing MAGL activity is a high-throughput, 96-well plate format assay using a chromogenic substrate.[5][6]
MAGL Inhibition Assay using 4-Nitrophenylacetate (4-NPA)
This assay measures the hydrolysis of the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA) by MAGL, which releases the chromophore 4-nitrophenol, detectable by absorbance spectrophotometry.[6]
Protocol Steps:
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Reagent Preparation : Prepare solutions of purified human recombinant MAGL, Tris-HCl buffer (100 mM, pH 7.4) containing 0.1% w/v fatty-acid-free BSA, the substrate 4-NPA, and CAY10499 (or other inhibitors) dissolved in a suitable solvent like DMSO.
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Plate Setup : In a 96-well microtiter plate, add the MAGL enzyme solution to each well.
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Inhibitor Addition : Add serial dilutions of CAY10499 to the 'test' wells and an equivalent volume of the solvent (e.g., DMSO) to the 'control' wells.
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Pre-incubation : Incubate the plate to allow the inhibitor to interact with the enzyme. For irreversible inhibitors, this step is critical.
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Reaction Initiation : Initiate the enzymatic reaction by adding the 4-NPA substrate solution to all wells.
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Incubation : Incubate the plate at 37°C for a defined period (e.g., 15 minutes).[6]
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Measurement : Measure the absorbance of each well at 405 nm using a plate reader. The absorbance is proportional to the amount of 4-nitrophenol produced and thus reflects the enzyme activity.
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Data Analysis : Calculate the percentage of inhibition for each concentration of CAY10499 relative to the control wells and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a 96-well MAGL inhibition assay using CAY10499.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CAY10499 (PD020253, QTENHWTVRQKWRI-UHFFFAOYSA-N) [probes-drugs.org]
- 3. researchgate.net [researchgate.net]
- 4. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAY10499, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
